MAO Inhibitory Potency: A Moderate Profile Distinct from Potent Synthetic Inhibitors
Echitovenidine demonstrates moderate MAO inhibitory activity in vitro, which is quantitatively distinct from the high potency of standard MAO inhibitors. It inhibited tyramine oxidation by rat brain mitochondrial MAO by 47% at a concentration of 300 μM and by 24% at 30 μM [1]. In contrast, the reference inhibitor moclobemide exhibits a potent IC50 of 6.1 μM against human MAO-A [2], and harmane shows an IC50 of 0.5 μM for MAO-A . This indicates echitovenidine is a weaker, partial inhibitor, suitable for experiments where complete enzyme ablation is not desired.
| Evidence Dimension | In vitro MAO Inhibition |
|---|---|
| Target Compound Data | 47% inhibition at 300 μM; 24% inhibition at 30 μM |
| Comparator Or Baseline | Moclobemide (IC50: 6.1 μM for MAO-A); Harmane (IC50: 0.5 μM for MAO-A) |
| Quantified Difference | Echitovenidine requires a concentration ~50-fold higher than moclobemide's IC50 to achieve ~50% inhibition. |
| Conditions | In vitro assay using tyramine as substrate and rat brain mitochondrial MAO (Echitovenidine); recombinant human MAO-A (Moclobemide and Harmane). |
Why This Matters
This data is crucial for researchers seeking a research tool that provides partial, rather than potent and complete, MAO inhibition, allowing for nuanced studies of monoamine regulation.
- [1] Bhattacharya, S. K., et al. (1976). Psychopharmacological studies on echitovenidine. Pharmacological Research Communications, 8(2), 159-166. View Source
- [2] Abudunia, A. M., et al. (2022). Synthesis, In Silico and In Vitro Studies of Novel Benzothiazole Derivatives as MAO Inhibitors. Pharmaceuticals, 15(8), 937. View Source
